molecular formula C9H7BrN2O B6335697 3-(4-Bromobenzyl)-1,2,4-oxadiazole CAS No. 1337607-10-9

3-(4-Bromobenzyl)-1,2,4-oxadiazole

Cat. No.: B6335697
CAS No.: 1337607-10-9
M. Wt: 239.07 g/mol
InChI Key: SYPPEFMXGOMYCV-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-1,2,4-oxadiazole is a brominated 1,2,4-oxadiazole derivative that serves as a versatile intermediate in organic synthesis and drug discovery. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to act as a bioisostere for esters and amides, which enhances the pharmacokinetic properties of lead compounds . This particular analogue features a 4-bromobenzyl group, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse array of biaryl derivatives for structure-activity relationship (SAR) studies . As a scaffold, 1,2,4-oxadiazoles are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Research indicates that 1,2,4-oxadiazole derivatives exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral activities . The bromine atom present in this molecule provides a specific synthetic handle for further functionalization, allowing researchers to explore novel chemical space and develop targeted bioactive molecules. This product is intended for research applications as a building block in the synthesis of more complex compounds and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)5-9-11-6-13-12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPEFMXGOMYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

4-Bromobenzyl cyanide is treated with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to yield the corresponding amidoxime. The reaction proceeds via nucleophilic addition, forming an intermediate hydroxyamidine, which tautomerizes to the amidoxime. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and using a 1:1 molar ratio of nitrile to hydroxylamine to minimize byproducts.

Cyclization with Acyl Chlorides

The amidoxime intermediate is then reacted with an acyl chloride (e.g., acetyl chloride) in dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is typically added to neutralize HCl generated during the reaction. Cyclization occurs at 0–5°C to suppress side reactions such as N-acylation. The resulting 1,2,4-oxadiazole is purified via column chromatography (hexane/ethyl acetate, 8:2), achieving yields of 60–75% under optimized conditions.

Table 1: Reaction Conditions for Classical Cyclization

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
SolventDichloromethaneEnhances cyclization rate
BaseTriethylamineNeutralizes HCl
Reaction Time4–6 hoursBalances completion vs. degradation

Ultrasound-Promoted Synthesis

Recent advancements have integrated ultrasound irradiation to accelerate the cyclization step. This method reduces reaction times from hours to minutes while improving yields.

Mechanism and Optimization

In a modified approach, the amidoxime and acyl chloride are sonicated in dichloromethane at 20°C for 10 minutes. Ultrasound induces cavitation, enhancing molecular collisions and facilitating faster ring closure. A study on analogous 1,3,4-oxadiazoles demonstrated yields up to 96% under sonication, suggesting comparable efficiency for 1,2,4-oxadiazoles.

Key Advantages :

  • Time Efficiency : 10-minute reaction vs. 6-hour conventional methods.

  • Yield Improvement : Near-quantitative yields due to reduced thermal degradation.

Industrial-Scale Production Strategies

Scalable synthesis of this compound requires addressing challenges such as reagent cost, safety, and waste management.

Continuous Flow Reactors

Adopting continuous flow systems enables precise control over reaction parameters (temperature, residence time) and improves reproducibility. A patent-pending method for oxadiazole carboxylates achieved 85% yield at a throughput of 1 kg/day by integrating in-line purification modules.

Green Chemistry Innovations

Replacing traditional acyl chlorides with carboxylic acid anhydrides and biocatalysts (e.g., lipases) reduces reliance on corrosive reagents. For example, using valeric anhydride instead of valeryl chloride in cyclization decreased HCl emissions by 40%.

Table 2: Industrial Method Comparison

MethodYieldThroughputEnvironmental Impact
Batch Cyclization70%100 g/dayHigh HCl emissions
Continuous Flow85%1 kg/dayReduced waste
Enzyme-Catalyzed65%500 g/dayLow toxicity

Critical Analysis of Method Efficiencies

Yield vs. Scalability Tradeoffs

While ultrasound methods offer superior yields (90–96%), they face scalability limitations due to energy-intensive sonication. Conversely, continuous flow systems prioritize throughput over yield (85%), making them ideal for bulk production .

Scientific Research Applications

Antibacterial Activity

Numerous studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. The compound 3-(4-Bromobenzyl)-1,2,4-oxadiazole is part of this group and has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is attributed to the ability of oxadiazoles to inhibit bacterial growth by interfering with cellular processes.
  • Case Studies :
    • A study reported that derivatives of 1,2,4-oxadiazole demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
    • Specific derivatives showed MIC values as low as 10.8 μM against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of oxadiazoles are particularly noteworthy. Research indicates that derivatives like this compound can induce apoptosis in cancer cells.

  • Biological Evaluation : Several studies have documented the synthesis of oxadiazole derivatives and their biological evaluation against various cancer cell lines.
  • Findings :
    • Compounds derived from 1,2,4-oxadiazoles have shown IC50 values ranging from 0.11 to 48.37 µM against different cancer types, including breast and lung cancers .
    • For instance, a derivative exhibited moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been explored extensively.

  • Research Insights : Studies indicate that certain derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin.
  • Efficacy : In vivo studies showed that specific compounds reduced paw swelling in rats by up to 61.9%, indicating significant anti-inflammatory potential .

Neuroprotective Applications

Recent research has highlighted the potential of oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease.

  • Selectivity and Potency : Some compounds demonstrated high selectivity towards BuChE with IC50 values as low as 5.07 µM, suggesting their potential as new oral anti-Alzheimer's agents .
  • Mechanistic Studies : The docking studies revealed favorable interactions at the active site of BuChE, supporting the development of these compounds for neurodegenerative diseases .

Summary Table of Applications

ApplicationActivity TypeNotable FindingsReferences
AntibacterialGram-positive/negativeMIC values as low as 10.8 μM
AnticancerInduces apoptosisIC50 values ranging from 0.11 to 48.37 µM
Anti-inflammatoryReduces swellingEfficacy up to 61.9% compared to Indomethacin
NeuroprotectiveAChE/BuChE inhibitionSelectivity with IC50 = 5.07 µM

Mechanism of Action

The biological activity of 3-(4-Bromobenzyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-(4-bromobenzyl)-1,2,4-oxadiazole, differing in substituents or ring systems:

Compound Name Key Features Biological Activity/Applications References
5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one Combines 1,3,4-oxadiazole and triazole rings; synthesized via EDC/HOBT coupling. Antimicrobial activity against Gram-positive bacteria and fungi.
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole Nitro group enhances electron-withdrawing effects; higher logP (4.71) compared to bromobenzyl analogue. Potential CNS-targeted drug due to lipophilicity.
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Ether linkage and methoxy substituent improve solubility; moderate antimicrobial activity. Explored as a lead for antiparasitic agents.
3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole Dual halogen substituents (Br, Cl) enhance electrophilicity; used in agrochemical research. Limited bioavailability due to high molecular weight (371.5 g/mol).

Computational and Mechanistic Insights

  • DFT Studies : The 4-bromobenzyl group in this compound contributes to a planar molecular geometry, optimizing π-π stacking interactions with microbial enzyme active sites . Chloromethyl analogues (e.g., 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) show higher electrophilicity, correlating with enhanced covalent binding to thiol groups in proteins .
  • Toxicity : Bromine substitution generally lowers acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to nitro derivatives, which exhibit higher hepatotoxicity .

Q & A

What are the optimized synthetic routes for preparing 3-(4-Bromobenzyl)-1,2,4-oxadiazole, and how do reaction conditions influence the yield?

Answer:
The synthesis typically involves cyclization of 4-bromobenzohydrazide with a benzyl ketone derivative (e.g., benzyl methyl ketone) using phosphorus oxychloride (POCl₃) as a dehydrating agent. Key parameters include:

  • Stoichiometry: A 1:1.2 molar ratio of hydrazide to ketone.
  • Solvent: Anhydrous ethanol or acetonitrile under reflux (80–100°C for 6–12 hours).
  • Monitoring: Thin-layer chromatography (TLC, hexane:ethyl acetate 7:3) to track reaction progress.
  • Yield Optimization: Moisture exclusion and high-purity starting materials improve yields (60–75%). Post-reaction purification via column chromatography (silica gel, gradient elution) ensures product purity .

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR (DMSO-d₆):
    • Oxadiazole ring protons appear as a singlet (δ 8.2–8.5 ppm).
    • Aromatic protons from the bromobenzyl group resonate at δ 7.4–7.8 ppm.
  • IR Spectroscopy:
    • C=N stretch (1600–1650 cm⁻¹) and C-Br bond (600–650 cm⁻¹).
  • Mass Spectrometry (ESI+): Molecular ion peak at m/z 295.0 [M+H]⁺.
  • Elemental Analysis: C, H, N values must align with theoretical values (±0.4%) .

How does the bromine substituent influence reactivity in cross-coupling reactions like Suzuki-Miyaura?

Answer:
The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key considerations:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol.
  • Base: Na₂CO₃ or K₂CO₃ to facilitate transmetalation.
  • Temperature: 80–100°C for 12–24 hours.
  • Applications: Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

What methodologies resolve contradictions in reported antimicrobial activity data for this compound?

Answer:

  • Standardization: Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays.
  • Strain Selection: Use reference strains (e.g., E. coli ATCC 25922) and clinical isolates.
  • Purity Validation: HPLC (>95% purity) and NMR to confirm structural integrity.
  • SAR Analysis: Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to explain bioactivity variations .

How can DFT calculations predict electronic properties and reactivity of this compound?

Answer:

  • Software: Gaussian 03 or ORCA for geometry optimization (B3LYP/6-311G** basis set).
  • Properties Calculated:
    • HOMO-LUMO gaps (predict redox behavior).
    • Electrostatic potential maps (nucleophilic/electrophilic sites).
    • Bond dissociation energies (thermal stability).
  • Validation: Compare computed IR/NMR spectra with experimental data .

What experimental approaches assess thermal stability, and how do structural modifications alter decomposition profiles?

Answer:

  • Differential Scanning Calorimetry (DSC): Measures decomposition onset temperature (T₀) and exothermic peaks.
  • Thermogravimetric Analysis (TGA): Tracks mass loss under nitrogen/air.
  • Structural Impact: Electron-withdrawing groups (e.g., -NO₂) lower T₀, while bulky substituents (e.g., cyclohexyl) enhance stability .

How do solvent polarity and protic/aprotic environments affect cyclization efficiency during synthesis?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize intermediates, improving cyclization rates.
  • Protic Solvents (Ethanol): May slow reactions due to hydrogen bonding with nucleophiles.
  • Optimization: Use anhydrous acetonitrile for balanced polarity and low nucleophile interference .

What strategies improve regioselectivity in nucleophilic substitution reactions at the 4-bromophenyl group?

Answer:

  • Directing Groups: Introduce meta-directing groups (e.g., -NO₂) to control substitution sites.
  • Catalyst Design: Use CuI/ligand systems for Ullmann-type couplings.
  • Temperature Control: Lower temperatures (40–60°C) favor kinetic over thermodynamic products .

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